N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide
N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
101077-21-8
VCID:
VC0010399
InChI:
InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3
SMILES:
CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C
Molecular Formula:
C16H20N2O2
Molecular Weight:
272.34 g/mol
N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide
CAS No.: 101077-21-8
Main Products
VCID: VC0010399
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
CAS No. | 101077-21-8 |
---|---|
Product Name | N-Acetyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)acetamide |
Molecular Formula | C16H20N2O2 |
Molecular Weight | 272.34 g/mol |
IUPAC Name | N-acetyl-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide |
Standard InChI | InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3 |
Standard InChIKey | TZCGQOBSJSNTMP-UHFFFAOYSA-N |
SMILES | CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C |
Canonical SMILES | CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C |
PubChem Compound | 377639 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume